molecular formula C8H18ClNO2 B12284914 2,2-dimethylpropyl (2S)-2-aminopropanoate;hydrochloride

2,2-dimethylpropyl (2S)-2-aminopropanoate;hydrochloride

Cat. No.: B12284914
M. Wt: 195.69 g/mol
InChI Key: SSJFBYYLOSHJER-UHFFFAOYSA-N
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Description

2,2-dimethylpropyl (2S)-2-aminopropanoate;hydrochloride is a chemical compound that belongs to the class of organic compounds known as amino acid esters. This compound is characterized by the presence of an amino group and an ester functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethylpropyl (2S)-2-aminopropanoate;hydrochloride typically involves the esterification of 2,2-dimethylpropanol with (2S)-2-aminopropanoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes using automated reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity. The final product is purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethylpropyl (2S)-2-aminopropanoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

2,2-dimethylpropyl (2S)-2-aminopropanoate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 2,2-dimethylpropyl (2S)-2-aminopropanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethylpropanal: An aldehyde with similar structural features but different reactivity.

    2,2-dimethylpropanoic acid: A carboxylic acid with similar structural features but different functional groups.

    2,2-dimethylpropylamine: An amine with similar structural features but different functional groups.

Uniqueness

2,2-dimethylpropyl (2S)-2-aminopropanoate;hydrochloride is unique due to its combination of an amino group and an ester functional group, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

IUPAC Name

2,2-dimethylpropyl 2-aminopropanoate;hydrochloride

InChI

InChI=1S/C8H17NO2.ClH/c1-6(9)7(10)11-5-8(2,3)4;/h6H,5,9H2,1-4H3;1H

InChI Key

SSJFBYYLOSHJER-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCC(C)(C)C)N.Cl

Origin of Product

United States

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